2-Oxo-1,3-benzoxathiol-5-yl acetate

Catalog No.
S541498
CAS No.
82531-06-4
M.F
C9H6O4S
M. Wt
210.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-1,3-benzoxathiol-5-yl acetate

CAS Number

82531-06-4

Product Name

2-Oxo-1,3-benzoxathiol-5-yl acetate

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) acetate

Molecular Formula

C9H6O4S

Molecular Weight

210.21 g/mol

InChI

InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3

InChI Key

GBLGMSCMLNOGSY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)S2

solubility

Soluble in DMSO

Synonyms

RK-0404678; RK 0404678; RK0404678

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)S2

The exact mass of the compound 2-Oxo-1,3-benzoxathiol-5-yl acetate is 209.9987 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic synthesis

    The molecule contains a benzoxathiole ring, a class of heterocyclic compounds known for their diverse biological activities. Research in organic synthesis might focus on developing new methods for synthesizing 2-Oxo-1,3-benzoxathiol-5-yl acetate or similar compounds, potentially leading to the discovery of novel drug candidates [].

  • Medicinal chemistry

    The presence of the ketone and acetate functional groups suggests potential for the molecule to interact with biological systems. Research in medicinal chemistry could involve investigating the biological activity of 2-Oxo-1,3-benzoxathiol-5-yl acetate against various targets, such as enzymes or receptors, to identify potential therapeutic applications [].

  • Material science

    The aromatic ring system and the presence of heteroatoms like oxygen and sulfur could give the molecule interesting electronic properties. Research in material science might explore the use of 2-Oxo-1,3-benzoxathiol-5-yl acetate in the development of new functional materials with specific properties [].

2-Oxo-1,3-benzoxathiol-5-yl acetate is an organic compound characterized by its unique structure, which includes a benzoxathiol moiety. Its molecular formula is C9H6O4SC_9H_6O_4S, and it features a carbonyl group adjacent to a sulfur atom within a heterocyclic ring. The compound is notable for its potential biological activities and applications in medicinal chemistry.

  • The ester bond could hydrolyze to release acetic acid, which is a mild irritant.
  • The aromatic rings might pose concerns for potential carcinogenicity, although further investigation is needed.

  • Oxidation: The compound can undergo oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides. This reaction typically involves oxidizing agents such as hydrogen peroxide.
  • Reduction: The compound can also participate in reduction reactions, where it may gain electrons or lose oxygen.
  • Substitution Reactions: The presence of the acetoxy group allows for nucleophilic substitution reactions, making it reactive towards various nucleophiles .

Research indicates that derivatives of 1,3-benzoxathiol-2-one, including 2-Oxo-1,3-benzoxathiol-5-yl acetate, exhibit significant biological activities:

  • Antimicrobial Properties: These compounds have been reported to possess antibacterial and antifungal activities .
  • Antioxidant Activity: They also demonstrate antioxidant properties, which can help in mitigating oxidative stress in biological systems .
  • Potential Pharmacological Uses: The unique structure of 2-Oxo-1,3-benzoxathiol-5-yl acetate positions it as a promising candidate for drug development in various therapeutic areas.

The synthesis of 2-Oxo-1,3-benzoxathiol-5-yl acetate can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of appropriate aromatic compounds with sulfur-containing reagents.
  • Reflux Methods: Refluxing a mixture of precursors in suitable solvents can facilitate the formation of the benzoxathiol ring structure.
  • Functional Group Modifications: Post-synthesis modifications can be performed to introduce the acetoxy group via acetylation reactions .

2-Oxo-1,3-benzoxathiol-5-yl acetate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could be developed into new antimicrobial or antioxidant drugs.
  • Agriculture: The compound may find use as a pesticide or fungicide given its antimicrobial properties.
  • Material Science: Its unique chemical properties could also lend themselves to applications in the development of new materials.

Studies on the interactions of 2-Oxo-1,3-benzoxathiol-5-yl acetate with biological targets are crucial for understanding its pharmacodynamics:

  • Enzyme Inhibition Studies: Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits.
  • Binding Affinity Assessments: Investigations into its binding affinity with various receptors can provide insights into its potential efficacy as a drug candidate.

Several compounds share structural similarities with 2-Oxo-1,3-benzoxathiol-5-yl acetate. Notable examples include:

Compound NameStructure TypeBiological Activity
1,3-BenzothiazoleHeterocyclic compoundAntimicrobial
2-HydroxybenzothiazoleHydroxy derivativeAntioxidant
Benzothiazole sulfonamideSulfonamide derivativeAntimicrobial

Uniqueness of 2-Oxo-1,3-benzoxathiol-5-yl Acetate

What sets 2-Oxo-1,3-benzoxathiol-5-yl acetate apart from these similar compounds is its specific combination of the benzoxathiol structure with an acetoxy group. This unique configuration may enhance its biological activity and provide distinct mechanisms of action compared to other benzothiazole derivatives. Additionally, its potential for diverse applications across pharmaceutical and agricultural sectors underscores its significance in ongoing research and development efforts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Exact Mass

209.9987

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types